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Introduction

Cryopreservation is the process of cooling and storing cells at very low temperatures to

preserve their viability and function. It is a cornerstone of cell culture, enabling the long-term

storage of valuable cell lines, preventing genetic drift from continuous passaging, and

safeguarding against loss from contamination.[1][2] The success of cryopreservation hinges on

minimizing the formation of damaging intracellular ice crystals and mitigating the toxic effects of

cryoprotective agents.[3] This is typically achieved by a slow, controlled cooling rate and the

use of cryoprotectants like dimethyl sulfoxide (DMSO) or glycerol.[2] The subsequent thawing

process is equally critical; rapid thawing is essential to prevent the recrystallization of ice, which

can cause cellular damage.[4]

Principle of the Method

The fundamental principle of successful cryopreservation is to minimize intracellular ice crystal

formation during freezing and thawing. During slow cooling, water leaves the cell, increasing

the intracellular solute concentration and reducing the freezing point.[3] Cryoprotective agents

(CPAs) like DMSO further reduce the freezing point and prevent lethal ice crystal formation.[3]

[5] The standard procedure involves freezing cells at a controlled rate of approximately -1°C

per minute until they reach -80°C, followed by long-term storage in the vapor phase of liquid

nitrogen (below -135°C).[2][6] When reviving cells, a rapid thaw in a 37°C water bath is

performed to minimize the time cells spend in a partially frozen state where ice recrystallization

can occur.[4]
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Applications

Cell Line Banking: Creation of master and working cell banks to ensure a consistent and

reproducible supply of cells for experiments.[3]

Preservation of Valuable Cultures: Safeguarding primary cells, stem cells, and genetically

modified cell lines.[1]

Transportation: Allows for the safe shipment of cell lines between research facilities.[2]

Experiment Synchronization: Enables researchers to pause cell growth and restart cultures

at a convenient time for synchronized experiments.

Quantitative Data Summary
Successful cryopreservation and thawing should result in high cell viability and recovery. The

following table provides representative data for a typical cryopreservation process. Viability is

often assessed using a trypan blue exclusion assay, where viable cells with intact membranes

exclude the dye, while non-viable cells do not.[7]

Parameter Pre-Freeze
Immediate Post-
Thaw

24 Hours Post-
Thaw

Cell Viability (%) > 95% > 85% > 90% (after recovery)

Cell Concentration

(cells/mL)
2 x 10⁶ 2 x 10⁶

Varies based on

seeding density

Morphology
Healthy,

adherent/spherical

Rounded, some

debris

Adherent, spreading,

normal morphology

Note: Post-thaw viability can initially be lower and may reach a minimum around 24 hours

before recovering as healthy cells begin to proliferate.[8] It is crucial to monitor the culture and

change the medium to remove dead cells and residual cryoprotectant.[8]
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Protocol 1: Cryopreservation of Adherent Mammalian
Cells
This protocol describes a general method for freezing adherent cells.

Materials:

Healthy, log-phase cell culture (70-80% confluent)[5]

Complete growth medium, pre-warmed to 37°C

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

0.05% Trypsin-EDTA

Cryoprotective Agent (CPA): Dimethyl sulfoxide (DMSO), cell culture grade[6]

Fetal Bovine Serum (FBS)

Sterile cryogenic vials

Controlled-rate freezing container (e.g., Mr. Frosty™)[6]

-80°C freezer

Liquid nitrogen storage vessel

Procedure:

Cell Preparation: Twenty-four hours before freezing, replace the culture medium to ensure

the cells are in a healthy, logarithmic growth phase.

Harvesting:

Aspirate the growth medium from the culture vessel.

Wash the cell monolayer once with PBS.
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Add just enough Trypsin-EDTA to cover the cell surface and incubate at 37°C for 2-5

minutes, or until cells detach.

Neutralize the trypsin by adding at least two volumes of complete growth medium.

Transfer the cell suspension to a 15 mL conical tube.

Cell Counting:

Take a small aliquot of the cell suspension and determine the total and viable cell count

using a hemocytometer and trypan blue. Viability should be above 90%.

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[4]

Resuspension in Freezing Medium:

Prepare the freezing medium. A common formulation is 90% FBS and 10% DMSO.

Carefully aspirate the supernatant and resuspend the cell pellet in cold freezing medium to

a final concentration of 2-4 x 10⁶ viable cells/mL.

Aliquoting: Dispense 1 mL of the cell suspension into pre-labeled cryogenic vials.

Controlled Freezing:

Place the cryovials into a controlled-rate freezing container.

Immediately place the container in a -80°C freezer overnight. This achieves a cooling rate

of approximately -1°C per minute.[2]

Long-Term Storage: The next day, transfer the vials to the vapor phase of a liquid nitrogen

storage tank (below -135°C).[6]

Protocol 2: Thawing of Cryopreserved Cells
This protocol outlines the steps for reviving frozen cells for culture.

Materials:
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Cryopreserved vial of cells

Complete growth medium, pre-warmed to 37°C

37°C water bath

Sterile 15 mL conical tube

70% ethanol

Culture vessel (e.g., T-25 flask)

Procedure:

Preparation: Pre-warm the complete growth medium to 37°C. Add the appropriate volume of

medium to a new culture flask.

Rapid Thawing:

Remove the cryovial from the liquid nitrogen storage.

Immediately immerse the lower half of the vial in a 37°C water bath. Do not submerge the

cap.

Gently agitate the vial until only a small ice crystal remains (typically 1-2 minutes).

Decontamination: Wipe the outside of the vial with 70% ethanol before opening it in a

laminar flow hood.

Dilution and Removal of CPA:

Using a sterile pipette, transfer the entire content of the vial into a 15 mL conical tube

containing 5-10 mL of pre-warmed complete growth medium. This dilutes the DMSO,

which is toxic to cells at warmer temperatures.[3]

Centrifuge the cell suspension at 200 x g for 5 minutes.[9]

Aspirate the supernatant containing the cryoprotectant.
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Seeding:

Resuspend the cell pellet in fresh, pre-warmed growth medium.

Transfer the cell suspension into the prepared culture vessel.

Incubation and Recovery:

Place the culture vessel in a humidified incubator at 37°C with 5% CO₂.

Observe the cells for attachment and growth within 24 hours.[9] It is advisable to change

the medium after 24 hours to remove any remaining dead cells and residual

cryoprotectant.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://cellculturecompany.com/best-practices-for-cell-thaw-and-recovery-in-mammalian-cell-culture/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Freezing Protocol

Storage

Harvest Log-Phase Cells
(70-80% Confluent)

Perform Viable Cell Count
(>90% Viability)

Centrifuge at 200 x g
for 5 min

Resuspend Pellet in Cold
Freezing Medium (90% FBS, 10% DMSO)

to 2-4x10^6 cells/mL

Aliquot 1 mL into
Cryogenic Vials

Place in Controlled-Rate
Freezing Container at -80°C

(Cooling at -1°C/min)

Transfer to Liquid Nitrogen
Vapor Phase (<-135°C)
for Long-Term Storage

Click to download full resolution via product page

Caption: Workflow for the cryopreservation of mammalian cells.
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Caption: Workflow for thawing and recovering cryopreserved cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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